3-tert-butyl-1H-pyrazole-5-carboxylic acid is a heterocyclic building block valued in pharmaceutical and agrochemical research. Its core structure, a pyrazole ring with carboxylic acid functionality, serves as a versatile precursor for more complex molecules. The defining feature of this specific compound is the tert-butyl group at the 3-position, which introduces significant, predictable steric bulk. This steric hindrance is not an incidental feature but a critical design element that influences molecular conformation, receptor binding, and reaction selectivity, making it a strategic choice for targeted synthesis projects.
Substituting 3-tert-butyl-1H-pyrazole-5-carboxylic acid with its regioisomer (5-tert-butyl) or the unsubstituted parent (pyrazole-5-carboxylic acid) can lead to significant failures in synthesis and application. The precise location and size of the tert-butyl group are critical for controlling synthetic outcomes and final molecule performance. For instance, in the synthesis of targeted therapeutics like kinase inhibitors, this specific isomer is selected to fit into a defined hydrophobic pocket of the target protein; using an alternative would alter the binding conformation and diminish activity. The steric bulk also dictates reactivity in coupling reactions, preventing undesirable side reactions and guiding the assembly of complex scaffolds, an advantage lost with less hindered analogs. Therefore, seemingly minor structural changes result in functionally distinct materials, making this compound a non-interchangeable, specification-driven precursor.
This compound is explicitly specified as a key intermediate in the synthesis of tissue-selective androgen receptor modulators (SARMs) and various kinase inhibitors. Patents for these therapeutic agents detail multi-step syntheses where 3-tert-butyl-1H-pyrazole-5-carboxylic acid is coupled with other complex fragments. The choice of this specific isomer over other pyrazole derivatives is non-arbitrary; the tert-butyl group at the C3 position is designed to occupy a specific hydrophobic pocket in the target receptor, which is critical for potency and selectivity. Substitution with a smaller group (like -H or -CH3) or shifting the group to the C5 position would disrupt this crucial structure-activity relationship.
| Evidence Dimension | Precursor Requirement in Patented Synthesis |
| Target Compound Data | Explicitly named and required for amide coupling steps in the synthesis of patented androgen receptor modulators and p38 kinase inhibitors. |
| Comparator Or Baseline | Other pyrazole carboxylic acid isomers or analogs are not specified or used in these established, high-value synthetic routes. |
| Quantified Difference | Qualitatively essential; the synthesis routes are validated and claimed specifically with this precursor. |
| Conditions | Amide coupling reactions (e.g., using EDCI, HOBt, DIPEA) during multi-step synthesis of active pharmaceutical ingredients. |
For producers of specific APIs, this exact CAS number is required by the validated synthesis route, making substitution a high-risk, out-of-spec decision.
The tert-butyl group is one of the most effective steric directing groups in organic synthesis. Its bulkiness at the 3-position effectively shields the adjacent N1 nitrogen of the pyrazole ring. This steric blocking influences which nitrogen atom undergoes subsequent reactions (e.g., alkylation or arylation), providing regioselectivity that is difficult to achieve with the unsubstituted pyrazole-5-carboxylic acid. This property is crucial for process scalability and reproducibility, as it minimizes the formation of isomeric impurities that are often difficult and costly to separate.
| Evidence Dimension | Regioselectivity in N-functionalization |
| Target Compound Data | The C3 tert-butyl group sterically hinders the N1 position, favoring reactions at the N2 position. |
| Comparator Or Baseline | Unsubstituted pyrazole-5-carboxylic acid lacks this steric director, leading to potential mixtures of N1 and N2 substituted products. |
| Quantified Difference | Significantly improved regioselectivity, reducing the need for complex purification of isomers. |
| Conditions | N-alkylation or N-arylation reactions common in the synthesis of pharmaceutical and agrochemical scaffolds. |
Procuring this compound simplifies the synthetic process, potentially increasing overall yield and reducing downstream purification costs by avoiding isomeric byproducts.
This compound is the correct choice when following established and patented synthetic routes for specific kinase inhibitors or androgen receptor modulators where the CAS number is explicitly cited. Its use ensures that the steric and electronic properties of the final molecule conform to the original design, which is essential for achieving the desired biological activity and avoiding costly deviations from a validated process.
Ideal for synthetic plans that require selective functionalization of the pyrazole N-H positions. The steric bulk of the C3 tert-butyl group serves as a built-in directing group, simplifying the synthesis of specific N-substituted pyrazole isomers. This reduces the synthetic steps and purification burden compared to using less sterically hindered starting materials, making it a cost-effective choice for complex, multi-step syntheses.
The lipophilic tert-butyl group can improve the solubility and formulation characteristics of derivative compounds. This makes it a valuable building block in agrochemical research and materials science, where controlling the physical properties of the final product is as important as its chemical activity. Its robust structure is suitable for creating ligands for catalysis or building blocks for functional polymers.
Irritant